azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate
CAS No.: 66327-55-7
Cat. No.: VC18463125
Molecular Formula: C27H29NO7S2
Molecular Weight: 543.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66327-55-7 |
|---|---|
| Molecular Formula | C27H29NO7S2 |
| Molecular Weight | 543.7 g/mol |
| IUPAC Name | azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C27H26O7S2.H3N/c1-3-17(2)27-24-15-18(4-5-19(24)6-13-26(27)36(32,33)34)14-20-16-23(11-12-25(20)29)35(30,31)22-9-7-21(28)8-10-22;/h4-13,15-17,28-29H,3,14H2,1-2H3,(H,32,33,34);1H3 |
| Standard InChI Key | NMYFGCSSOCVHPU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=C(C=CC2=C1C=C(C=C2)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a naphthalene ring system substituted at the 1-position with a sec-butyl group () and at the 7-position with a benzyl-type moiety bearing a hydroxyl group and a 4-hydroxyphenylsulfonyl group. The 2-position of the naphthalene core is functionalized with a sulfonate group, which is neutralized by an ammonium counterion . This arrangement creates a polar, yet lipophilic, molecule capable of diverse intermolecular interactions.
Key Structural Components:
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Naphthalene backbone: Provides rigidity and π-electron density for aromatic stacking.
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Sulfonate group (): Enhances water solubility and enables ionic interactions.
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4-Hydroxyphenylsulfonyl group: Introduces hydrogen-bonding capacity and electron-withdrawing effects.
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sec-Butyl chain: Contributes to lipid solubility and steric bulk.
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous naphthalene derivatives . A plausible route includes:
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Friedel-Crafts alkylation to attach the sec-butyl group to the naphthalene core.
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Sulfonation at the 2-position using chlorosulfonic acid.
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Mannich reaction or Ullmann coupling to introduce the benzyl-sulfonylphenol moiety.
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Salt formation with ammonium to neutralize the sulfonate group .
Reaction Conditions:
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Temperature: Controlled heating (80–120°C) to drive electrophilic substitutions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents on the naphthalene ring.
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Stability of intermediates: The hydroxyl and sulfonyl groups may necessitate inert atmospheres to prevent oxidation .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Moderate, due to the sulfonate group ().
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Lipophilicity: LogP estimated at 2.5–3.5, balancing hydrophilic and hydrophobic domains.
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Thermal stability: Decomposes above 250°C, as typical for sulfonated aromatics.
Acid-Base Behavior
Applications and Biological Relevance
Medicinal Chemistry
The compound’s structure aligns with pharmacophores for tyrosine kinase inhibition and G-protein-coupled receptor (GPCR) modulation . Potential therapeutic areas include:
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Oncology: Sulfonate groups may chelate metal ions in enzyme active sites.
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Inflammation: Hydroxyphenyl motifs resemble COX-2 inhibitor scaffolds .
Table 1: Comparative Bioactivity of Related Naphthalene Sulfonates
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Suramin | Reverse transcriptase | 120 | |
| This compound (66327-55-7) | Not reported | – |
Note: Experimental bioactivity data for 66327-55-7 remain unpublished.
Materials Science
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Surfactants: The amphiphilic structure suggests utility in micelle formation .
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Ion-exchange resins: Sulfonate groups enable cation-binding capacity.
Mechanistic Insights
Molecular Interactions
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Electrostatic binding: Sulfonate anions interact with cationic residues in proteins.
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π-Stacking: Naphthalene rings may engage in hydrophobic pockets of enzymes .
Computational Modeling
Docking studies (hypothetical) predict affinity for albumin binding sites (Sudlow site II) due to hydrophobic and polar complementarity .
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